
zinc;ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the earliest organometallic compounds discovered and is known for its pyrophoric nature, meaning it ignites spontaneously upon exposure to air . This compound is primarily used in organic synthesis and serves as a precursor to other organozinc compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylzinc is typically prepared by the reaction of ethyl iodide with zinc metal. The reaction is carried out in an inert atmosphere to prevent the compound from igniting. The general reaction is as follows: [ \text{Zn} + 2 \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{ZnC}_2\text{H}_5 + \text{ZnI}_2 ]
Industrial Production Methods
Industrial production of diethylzinc involves the reaction of zinc with ethyl chloride in the presence of a catalyst. This method is preferred due to its higher yield and efficiency. The reaction is carried out under controlled conditions to ensure safety and maximize production.
Chemical Reactions Analysis
Types of Reactions
Diethylzinc undergoes several types of chemical reactions, including:
Oxidation: Diethylzinc reacts with oxygen to form zinc oxide and ethane.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other organic groups.
Addition: Diethylzinc can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Requires exposure to air or oxygen.
Substitution: Typically involves halides or other electrophiles.
Addition: Often carried out in the presence of a solvent like ether or tetrahydrofuran (THF).
Major Products
Oxidation: Zinc oxide and ethane.
Substitution: Various organozinc compounds.
Addition: Alcohols.
Scientific Research Applications
Diethylzinc has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in drug synthesis and as a precursor to pharmaceuticals.
Industry: Used in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which diethylzinc exerts its effects involves the formation of a zinc-carbon bond. This bond is highly reactive and can participate in various chemical reactions. The zinc atom acts as a Lewis acid, accepting electron pairs from other molecules, which facilitates the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethylzinc: Similar to diethylzinc but with methyl groups instead of ethyl groups.
Diethylmagnesium: Contains magnesium instead of zinc.
Diethylaluminum chloride: Contains aluminum and a chloride group.
Uniqueness
Diethylzinc is unique due to its high reactivity and pyrophoric nature. It is less stable than its magnesium and aluminum counterparts, making it more suitable for specific reactions that require a highly reactive organometallic compound .
Properties
Molecular Formula |
C4H10Zn |
|---|---|
Molecular Weight |
123.5 g/mol |
IUPAC Name |
zinc;ethane |
InChI |
InChI=1S/2C2H5.Zn/c2*1-2;/h2*1H2,2H3;/q2*-1;+2 |
InChI Key |
IPSRAFUHLHIWAR-UHFFFAOYSA-N |
Canonical SMILES |
C[CH2-].C[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


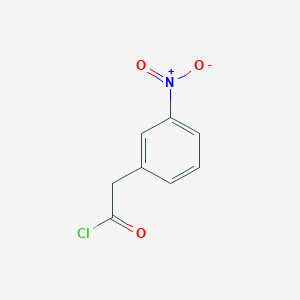
![4a,8a-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B8774675.png)
![7-METHYLBENZO[D]OXAZOLE-2-THIOL](/img/structure/B8774685.png)

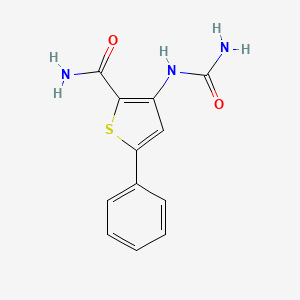

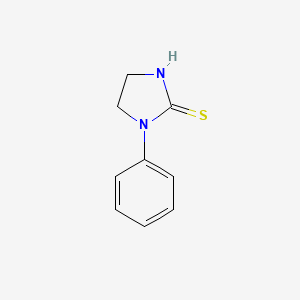
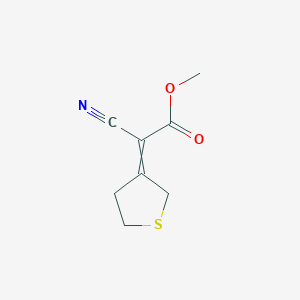
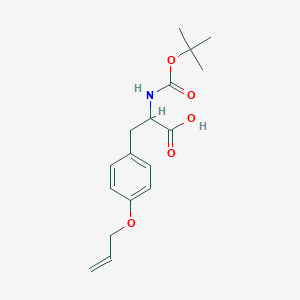
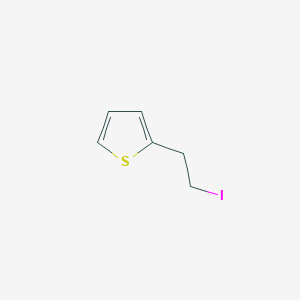

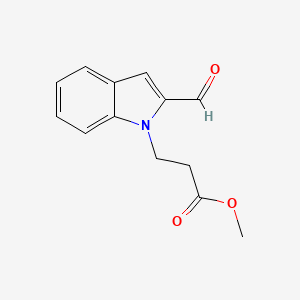
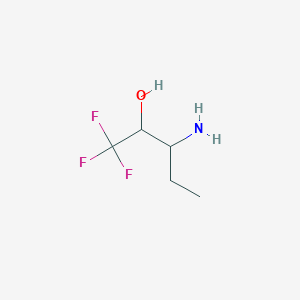
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
